molecular formula C11H16O2 B13271523 3-(2-Methoxyphenyl)butan-2-ol

3-(2-Methoxyphenyl)butan-2-ol

Cat. No.: B13271523
M. Wt: 180.24 g/mol
InChI Key: VLZICVQVMQGQHP-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O2 It is a secondary alcohol with a methoxyphenyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methoxyphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-(2-methoxyphenyl)butan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 3-(2-Methoxyphenyl)butan-2-one

    Reduction: 3-(2-Methoxyphenyl)butane

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, which may then participate in various biochemical pathways. The methoxyphenyl group can interact with biological receptors, potentially leading to pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)butan-2-ol is unique due to its specific combination of a methoxyphenyl group and a butanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(2-methoxyphenyl)butan-2-ol

InChI

InChI=1S/C11H16O2/c1-8(9(2)12)10-6-4-5-7-11(10)13-3/h4-9,12H,1-3H3

InChI Key

VLZICVQVMQGQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)C(C)O

Origin of Product

United States

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